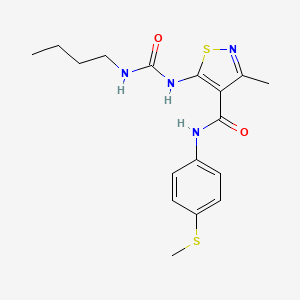
4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- は、イソチアゾールファミリーに属する複雑な有機化合物です。この化合物は、イソチアゾール環、カルボキサミド基、およびブチルアミノ、メチル、メチルチオ基などのさまざまな置換基を含む独自の構造で特徴付けられます。
準備方法
合成経路と反応条件
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- の合成は、通常、複数段階の有機反応を含みます。このプロセスは、イソチアゾール環の形成から始まり、次にカルボキサミド基および他の置換基の導入が行われます。これらの反応で一般的に使用される試薬には、ブチルアミン、メチルチオ化合物、および制御された条件下で反応を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、工業規格を満たすための精製、結晶化、品質管理などの手順が含まれる場合があります。
化学反応の分析
反応の種類
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するさまざまな触媒が含まれます。条件は、温度、圧力、溶媒の選択など、目的の反応によって異なる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によって酸化された誘導体が生成される可能性があり、還元によって化合物の還元された形態が生成される可能性があります。
科学研究アプリケーション
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- は、次のような幅広い科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性および抗癌性などの潜在的な生物学的活性について調査されています。
医学: 新しい薬物や治療法の開発における潜在的な治療用途について探求されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合することにより、その活性を調節することで作用を発揮する可能性があります。関与する正確な分子標的および経路は、特定のアプリケーションとコンテキストによって異なる場合があります。
類似化合物の比較
類似化合物
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- に類似する化合物には、さまざまな置換基を持つ他のイソチアゾール誘導体が含まれます。例としては、次のようなものがあります。
- 4-イソチアゾールカルボキサミド、N,N-ジメチル-3,5-ビス(メチルチオ)-
- 4-イソチアゾールカルボキサミド、N,N-ジエチル-3,5-ビス(メチルチオ)-
独自性
4-イソチアゾールカルボキサミド、5-(((ブチルアミノ)カルボニル)アミノ)-3-メチル-N-(4-(メチルチオ)フェニル)- の独自性は、独自の化学的および生物学的特性を付与する可能性のある置換基の特定の組み合わせにあります。これは、さまざまな研究および産業用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Similar compounds to 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- include other isothiazole derivatives with different substituents. Examples include:
- 4-Isothiazolecarboxamide, N,N-dimethyl-3,5-bis(methylthio)-
- 4-Isothiazolecarboxamide, N,N-diethyl-3,5-bis(methylthio)-
Uniqueness
The uniqueness of 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
154807-57-5 |
|---|---|
分子式 |
C17H22N4O2S2 |
分子量 |
378.5 g/mol |
IUPAC名 |
5-(butylcarbamoylamino)-3-methyl-N-(4-methylsulfanylphenyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-5-10-18-17(23)20-16-14(11(2)21-25-16)15(22)19-12-6-8-13(24-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H2,18,20,23) |
InChIキー |
GKPKVJLPVKFJAK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=C(C(=NS1)C)C(=O)NC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




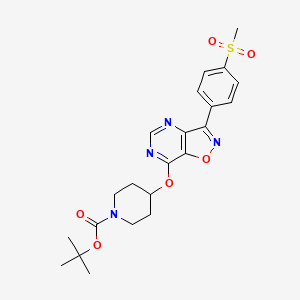

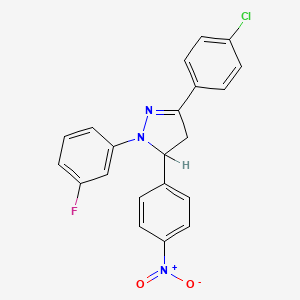
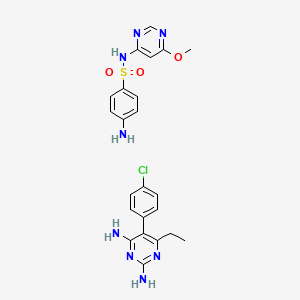
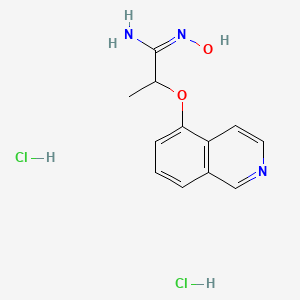

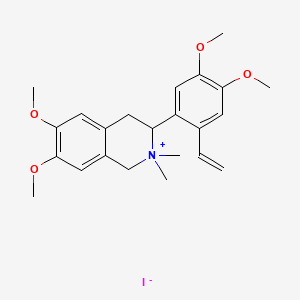
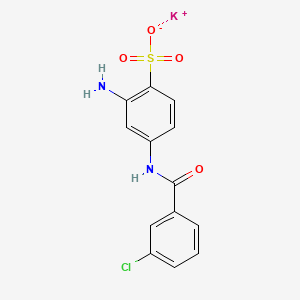
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
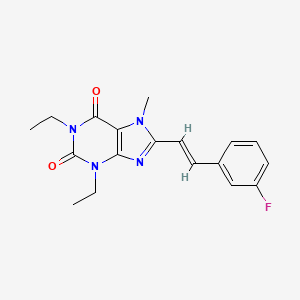
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)

